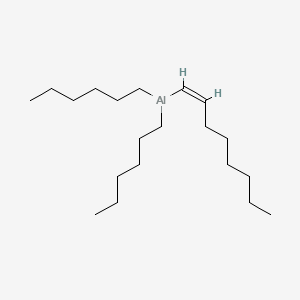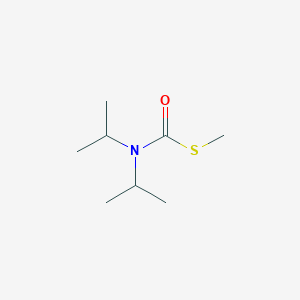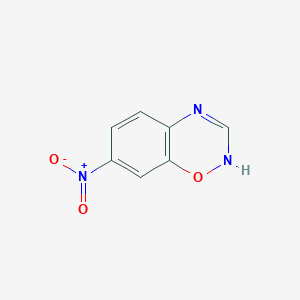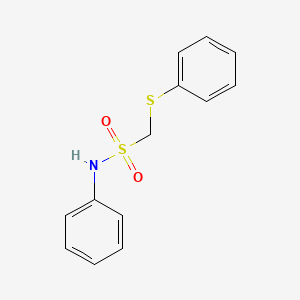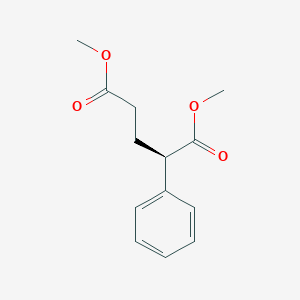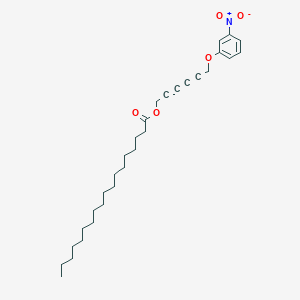
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is an organic compound with a complex structure that includes a nitrophenoxy group, a hexa-2,4-diyn-1-yl chain, and an octadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate typically involves multiple steps. One common approach is to start with the preparation of the hexa-2,4-diyn-1-yl intermediate, which can be synthesized through a series of coupling reactions involving alkynes. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction. Finally, the octadecanoate ester is formed through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate exerts its effects involves interactions with molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the hexa-2,4-diyn-1-yl chain can engage in conjugated systems, affecting the compound’s reactivity and stability. The octadecanoate ester provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the hexa-2,4-diyn-1-yl chain but lacks the nitrophenoxy and octadecanoate groups.
2,4-Hexadiynylidene-1,6-dioxaspiro[4.4]non-3-ene: Contains a similar diynylidene structure but with different functional groups.
Uniqueness
6-(3-Nitrophenoxy)hexa-2,4-diyn-1-YL octadecanoate is unique due to the combination of its nitrophenoxy group, hexa-2,4-diyn-1-yl chain, and octadecanoate ester
Eigenschaften
CAS-Nummer |
58811-62-4 |
|---|---|
Molekularformel |
C30H43NO5 |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
6-(3-nitrophenoxy)hexa-2,4-diynyl octadecanoate |
InChI |
InChI=1S/C30H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-30(32)36-26-20-17-16-19-25-35-29-23-21-22-28(27-29)31(33)34/h21-23,27H,2-15,18,24-26H2,1H3 |
InChI-Schlüssel |
BLKSCACLSSICFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC#CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14623461.png)
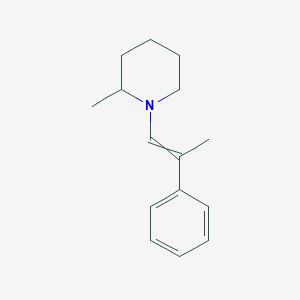
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

